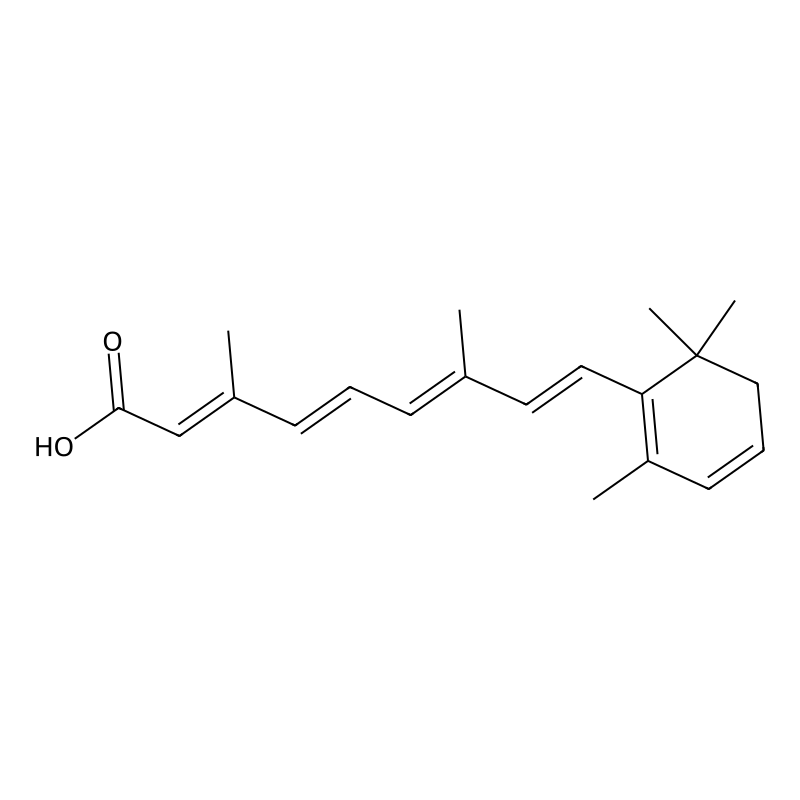

3,4-Didehydroretinoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3,4-Didehydroretinoic acid (ddRA, CAS: 4159-20-0) is an endogenous retinoid and a specific ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs) [1]. Unlike standard all-trans-retinoic acid (ATRA), ddRA possesses a 3,4-double bond that fundamentally alters its metabolic degradation pathway and receptor activation profile [2]. In laboratory and industrial procurement, ddRA is primarily sourced as a stable, non-metabolizable retinoid standard for long-term cell culture assays, dermatological metabolomics, and RXR-targeted transcriptional studies where standard ATRA fails to maintain consistent dosing concentrations[2].

References

- [1] Sani BP, Venepally PR, Levin AA. Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties. Biochem Pharmacol. 1997;53(7):1049-1053.

- [2] Glass SM, Tateishi Y, Guengerich FP, Wang HJ. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism. Arch Biochem Biophys. 2023;743:109669.

Substituting standard all-trans-retinoic acid (ATRA) for 3,4-didehydroretinoic acid (ddRA) introduces severe reproducibility issues in prolonged in vitro assays due to rapid metabolic degradation. ATRA is actively catabolized by cytochrome P450 enzymes into inactive 4-hydroxy and 4-oxo metabolites, causing unpredictable fluctuations in active ligand concentration[1]. Furthermore, ATRA exhibits high sensitivity to UV-induced photodecomposition, necessitating strict dark-room handling [1]. In contrast, ddRA is completely resistant to P450-mediated 4-oxidation and demonstrates extended structural stability under UV exposure, ensuring consistent dosing and reducing handling-induced artifacts[1]. Finally, ATRA fails to replicate the 2- to 3-fold higher RXR alpha homodimer activation provided by ddRA [2].

References

- [1] Glass SM, Tateishi Y, Guengerich FP, Wang HJ. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism. Arch Biochem Biophys. 2023;743:109669.

- [2] Sani BP, Venepally PR, Levin AA. Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties. Biochem Pharmacol. 1997;53(7):1049-1053.

Absolute Resistance to Cytochrome P450 4-Oxidation

In human liver microsome incubation assays optimized for retinoid oxidation, all-trans-retinoic acid (ATRA) undergoes continuous degradation via 4-oxidation into inactive metabolites. Under identical conditions, 3,4-didehydroretinoic acid (ddRA) exhibits zero detectable loss, confirming its absolute resistance to P450-mediated catabolism [1].

| Evidence Dimension | Susceptibility to P450-mediated 4-oxidation |

| Target Compound Data | 0% loss observed (complete stability) |

| Comparator Or Baseline | ATRA (Continuous loss via 4-oxidation to 4-OH ATRA) |

| Quantified Difference | Absolute resistance vs. active catabolism |

| Conditions | Human liver microsome incubation with P450 cofactor NADPH |

Eliminates the need for continuous ligand replenishment or the co-administration of CYP inhibitors in long-term cellular differentiation assays.

Higher-Magnitude Transcriptional Activation of RXR Alpha Homodimers

While ddRA and ATRA share similar binding affinities for RARs, their transcriptional activation profiles diverge significantly at the RXR alpha receptor. In CV-1 cell reporter assays, ddRA produces a 2- to 3-fold higher activation of transcription mediated by RXR alpha homodimers compared to baseline ATRA at identical concentrations [1].

| Evidence Dimension | Magnitude of RXR alpha homodimer-mediated transcription |

| Target Compound Data | 2- to 3-fold higher activation |

| Comparator Or Baseline | ATRA (Baseline activation magnitude) |

| Quantified Difference | 200-300% increase in transcriptional activation |

| Conditions | CV-1 cells, 10^-9 to 10^-6 M concentration range |

Essential for researchers specifically targeting RXR-driven pathways, where ATRA provides insufficient homodimer activation.

Extended Structural Stability Under UV Exposure During Handling

Retinoids are highly susceptible to rapid photodecomposition upon exposure to ultraviolet light. However, the 3,4-desaturation in ddRA confers a significantly lower rate of photodecomposition under UV exposure compared to its all-trans retinoid counterpart (ATRA), which rapidly degrades into mixed isomers and oxidized artifacts[1].

| Evidence Dimension | Rate of UV-induced photodecomposition |

| Target Compound Data | Extended half-life under standard UV exposure |

| Comparator Or Baseline | ATRA (Rapid photodecomposition into mixed isomers) |

| Quantified Difference | Significantly reduced degradation rate under ambient light/UV |

| Conditions | Standard laboratory handling and UV exposure |

Reduces the strict requirement for dark-room handling and lowers the risk of experimental variability caused by light-induced degradation.

Long-Term Epidermal and Fibroblast Differentiation Assays

Because ddRA is completely resistant to P450-mediated catabolism, it is the most stable retinoid choice for multi-day cell culture assays where constant ligand concentrations are critical. Using ddRA prevents the fluctuating dosing artifacts associated with ATRA degradation, ensuring reproducible induction of differentiation markers without requiring CYP inhibitors [1].

RXR-Targeted Transcriptional Screening

In pharmacological screening assays designed to evaluate RXR alpha homodimer or RAR beta-RXR alpha heterodimer activation, ddRA serves as a high-magnitude positive control compared to ATRA. Its 2- to 3-fold higher activation magnitude provides a wider dynamic range for assay readouts [2].

Analytical Standard for Dermatological Metabolomics

As an endogenous vitamin A2 derivative present in human skin, ddRA is an essential analytical standard for HPLC and mass spectrometry. Its unique retention time and mass profile allow for the precise quantification of 3,4-desaturated retinoids distinct from standard vitamin A1 metabolites [1].

References

- [1] Glass SM, Tateishi Y, Guengerich FP, Wang HJ. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism. Arch Biochem Biophys. 2023;743:109669.

- [2] Sani BP, Venepally PR, Levin AA. Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties. Biochem Pharmacol. 1997;53(7):1049-1053.